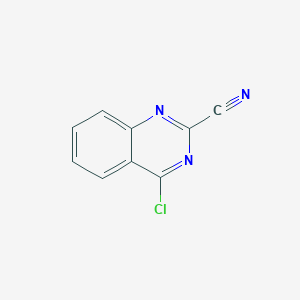

4-Chloroquinazoline-2-carbonitrile

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The journey of quinazoline chemistry began in the 19th century, with the first synthesis of a quinazoline derivative reported in 1869. nih.gov These early explorations laid the groundwork for what would become a vast and dynamic field of study. The parent quinazoline molecule, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid. openmedicinalchemistryjournal.comgoogle.com Over the decades, chemists have developed a plethora of synthetic methods to access the quinazoline core and its derivatives, reflecting the growing interest in their chemical and biological properties. nih.govorganic-chemistry.org These methods have evolved from classical condensation reactions to more sophisticated and efficient strategies, including multi-component reactions and transition-metal-catalyzed cross-couplings. openmedicinalchemistryjournal.comorganic-chemistry.org

Prevalence and Significance of Quinazoline Derivatives as Privileged Structures in Medicinal Chemistry

Quinazoline and its derivatives are widely recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The quinazoline scaffold is a key component in numerous clinically approved drugs and a vast number of compounds under investigation for therapeutic use. nih.govorganic-chemistry.org

The versatility of the quinazoline nucleus allows for the introduction of various substituents at different positions, leading to a diverse array of biological effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. openmedicinalchemistryjournal.comnih.gov Several FDA-approved anticancer drugs, such as Gefitinib (B1684475), Erlotinib, and Lapatinib, feature the 4-anilinoquinazoline (B1210976) moiety, highlighting the critical role of this scaffold in the development of targeted cancer therapies. lookchem.cnnih.gov These drugs often function as kinase inhibitors, targeting enzymes that are crucial for cancer cell growth and survival. nih.govnih.gov

Current Research Landscape and Future Directions for Halogenated and Nitrile-Substituted Quinazolines

The functionalization of the quinazoline core with halogen atoms and nitrile groups has emerged as a particularly fruitful area of research. Halogenated quinazolines have shown significant potential in the development of new therapeutic agents, particularly in oncology. scispace.com The introduction of halogens can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced biological activity. scispace.com

Similarly, nitrile-substituted quinazolines are of growing interest due to the unique reactivity of the nitrile group. nih.govpearson.comnih.gov The nitrile can act as a key pharmacophore, participating in crucial interactions with biological targets, or serve as a versatile synthetic handle for further molecular elaboration. nih.govnih.gov The development of covalent inhibitors, where the nitrile group forms a covalent bond with the target protein, represents a promising strategy for achieving high potency and prolonged duration of action. nih.gov

The future of this field lies in the rational design of novel halogenated and nitrile-substituted quinazolines with improved potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies that allow for precise control over the substitution pattern on the quinazoline ring will be crucial for accessing a wider range of chemical diversity. rsc.org Furthermore, the application of these compounds is expanding beyond medicine into materials science, where their unique photophysical and electronic properties are being explored for the development of advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHFFVMWNKRMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717266 | |

| Record name | 4-Chloroquinazoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-49-0 | |

| Record name | 4-Chloro-2-quinazolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898044-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinazoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Biological and Pharmaceutical Research Applications of Quinazoline Derivatives

Anticancer Chemotherapeutic Research

Derivatives of 4-chloroquinazoline-2-carbonitrile have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the modulation of key cellular processes that are dysregulated in cancer, such as cell signaling, proliferation, and survival.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Aurora Kinases)

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.govcjsc.ac.cnnih.gov The quinazoline (B50416) core acts as a scaffold that mimics the ATP molecule, binding to the kinase domain of EGFR and blocking its signaling activity. mdpi.com

Structure-activity relationship (SAR) studies have shown that the N-1 and N-3 atoms of the quinazoline ring are crucial for binding to the EGFR active site through hydrogen bonds with key amino acid residues like Met793 and Thr766. mdpi.com This interaction is fundamental to the inhibitory action of many FDA-approved quinazoline-based drugs like gefitinib (B1684475) and erlotinib. mdpi.comnih.gov

Beyond EGFR, quinazoline derivatives have also shown inhibitory activity against other kinase families, such as Aurora kinases. nih.gov These kinases are essential for cell cycle progression, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Research has indicated that resistance to EGFR inhibitors can sometimes be overcome by targeting Aurora kinases, suggesting a potential for combination therapies. nih.govnih.gov The development of dual EGFR/Aurora kinase inhibitors from the quinazoline scaffold is an active area of research.

Inhibition of Tubulin Polymerization

Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division, structure, and intracellular transport. acs.orgresearchgate.net Several successful anticancer drugs, such as the vinca (B1221190) alkaloids and taxanes, target tubulin polymerization. More recently, quinazoline derivatives have emerged as a new class of tubulin polymerization inhibitors. acs.orgnih.gov

These compounds often act at the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules. acs.orgnih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. researchgate.netnih.gov For instance, the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one has demonstrated potent in vitro cytotoxic activity by inhibiting tubulin assembly. acs.orgresearchgate.net

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. mdpi.com In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP can lead to a synthetic lethal effect, where the combination of two non-lethal defects results in cell death. mdpi.comnih.gov This has made PARP inhibitors a significant class of targeted cancer therapies.

The quinazoline and quinazolinone scaffolds have been utilized as bioisosteres for the phthalazinone core of established PARP inhibitors like Olaparib. rsc.orgresearchgate.net Researchers have designed and synthesized novel quinazoline-based PARP inhibitors with high potency. mdpi.comnih.gov For example, a series of quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors, with some compounds showing significant in vivo antitumor activity. nih.gov

In Vitro and In Vivo Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of 4-chloroquinazoline (B184009) have demonstrated broad antiproliferative activity against a wide range of human cancer cell lines in both laboratory (in vitro) and animal (in vivo) studies. These cell lines represent various types of cancer, allowing for a comprehensive evaluation of the potential therapeutic applications of these compounds.

Notable examples of cancer cell lines where these derivatives have shown activity include:

Lung Cancer: A549, NCI-H460, NCI-H1975 nih.govnih.gov

Colon Cancer: HCT116 nih.gov

Breast Cancer: MCF-7, MDA-MB-231, MDA-MB-453 nih.gov

Prostate Cancer: PC3, DU145 nih.gov

Cervical Cancer: HeLa cjsc.ac.cnnih.gov

Gastric Cancer: AGS nih.gov

Hepatocellular Carcinoma: HepG2 nih.gov

Leukemia and Lymphoma: CCRF-CEM, Hut78, THP-1, Raji mdpi.com

The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values, which indicate the concentration of the compound required to inhibit cell growth by 50%. Many quinazoline derivatives have exhibited IC50 values in the micromolar to nanomolar range, demonstrating their significant cytotoxic potential against cancer cells. cjsc.ac.cnacs.orgnih.govnih.gov

Below is a table summarizing the antiproliferative activity of selected quinazoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 (Lung) | 3.68 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | NCI-H1975 (Lung) | 10.06 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | AGS (Gastric) | 1.73 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 (Liver) | 2.04 | nih.gov |

| Quinazoline derivative 4a | Hela (Cervical) | 10.23 | cjsc.ac.cn |

| Quinazoline derivative 4a | MCF-7 (Breast) | 12.78 | cjsc.ac.cn |

| Quinazoline derivative 4a | A549 (Lung) | 15.12 | cjsc.ac.cn |

| Quinazoline-4-tetrahydroquinoline 4a4 | SKOV3 (Ovarian) | 0.0004 - 0.0027 | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Various | 0.0019 - 0.0032 | acs.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Efficacy

The development of potent and selective anticancer agents from the this compound scaffold relies heavily on Structure-Activity Relationship (SAR) studies. These studies systematically modify the chemical structure of a lead compound to understand how different functional groups and their positions influence biological activity.

Key findings from SAR studies on quinazoline derivatives include:

Substitution at the 4-position: The anilino group at the 4-position is a critical feature for EGFR inhibition. Modifications to this aniline (B41778) ring can significantly impact potency and selectivity. mdpi.com

Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazoline ring can influence the compound's mechanism of action. For example, certain groups can enhance tubulin polymerization inhibition. nih.gov

Substitution on the Quinazoline Core: Modifications at positions 6 and 7 of the quinazoline ring are often explored to improve pharmacokinetic properties and target engagement. For instance, the introduction of a chlorine atom at the 6-position has been shown to enhance antiproliferative activity in some series. nih.gov

Linker Modifications: In more complex derivatives, the linker connecting the quinazoline core to other chemical moieties can be varied to optimize binding and biological activity. mdpi.com

These SAR studies provide a rational basis for the design of new quinazoline derivatives with improved anticancer efficacy and more favorable pharmacological profiles. mdpi.comnih.govcjsc.ac.cn

Antimicrobial and Antiviral Activities

While the primary focus of research on this compound derivatives has been in oncology, there is also emerging evidence of their potential as antimicrobial and antiviral agents.

Antimicrobial Activity:

Certain N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.govnih.gov These compounds often act as dihydrofolate reductase inhibitors, a key enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov Some derivatives have also shown promising antibiofilm activity. nih.govnih.gov Additionally, some 2-chloromethyl-4-methyl-quinazoline derivatives have been synthesized and shown to possess antimicrobial properties. researchgate.net

Antiviral Activity:

The quinazoline scaffold has also been investigated for its antiviral potential. researchgate.net Novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety have exhibited significant activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Furthermore, certain 2,4-disubstituted quinazoline derivatives have been designed and synthesized as agents against the influenza A virus, showing potent in vitro activity. nih.gov While research in this area is less extensive than in oncology, these findings highlight the versatility of the quinazoline scaffold and suggest that derivatives of this compound could be further explored for the development of new antiviral therapies.

Antibacterial Activity

The rise of drug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of new classes of antibiotics. nih.gov Quinazolinone derivatives have emerged as a promising field of research, with studies demonstrating their efficacy against various bacterial strains. nih.gov The core structure of these compounds, often synthesized from chloro-quinazoline intermediates, is known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. eco-vector.com

Research has shown that substitutions on the quinazoline ring are critical for antibacterial potency. For instance, new quinazolinone derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, showing significant activity. nih.govbiomedpharmajournal.org In one study, a series of novel quinazolinone derivatives containing glycosides were synthesized, with some compounds showing better in vitro activity against Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas oryzae pv. oryzae (Xoo) than commercial agents like thiodiazole copper. tandfonline.com Another study highlighted that derivatives of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one, when conjugated with silver nanoparticles, showed enhanced activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Specific findings from various studies are detailed in the table below:

Interactive Table: Antibacterial Activity of Quinazoline Derivatives| Derivative Class/Compound | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Quinazolinone-Glycoside (Compound 15) | Pseudomonas syringae pv. actinidiae (Psa) | EC₅₀: 45.6 mg/L | tandfonline.com |

| Quinazolinone-Glycoside (Compound 15) | Xanthomonas oryzae pv. oryzae (Xoo) | Inhibition: 79.3% at 100 mg/L | tandfonline.com |

| Quinazolinone-Glycoside (Compound 23) | Xanthomonas oryzae pv. oryzae (Xoo) | Inhibition: 77.1% at 100 mg/L | tandfonline.com |

| DHFR Inhibitor (Compound 3e) | Escherichia coli DHFR | IC₅₀: 0.158 ± 0.01 μM | nih.gov |

| DHFR Inhibitor (Compound 3d) | Staphylococcus aureus DHFR | IC₅₀: 0.769 ± 0.04 μM | nih.gov |

| Imidazo[1,2-c]quinazoline (8gc, 8gd) | E. coli, S. aureus, P. putida, S. typhi | MIC: 4–8 μg/mL | acs.org |

| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Proteus mirabilis | MIC: 1.875 mg/mL | nih.gov |

| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Escherichia coli | MIC: 3.75 mg/mL | nih.gov |

Antifungal Activity

Quinazoline derivatives also demonstrate significant potential as antifungal agents. nih.gov Various synthetic analogs have shown potent activity against a range of fungal pathogens, including species resistant to existing therapies. mdpi.combiomedpharmajournal.org The versatility of the quinazoline scaffold allows for structural modifications that can enhance fungistatic or fungicidal properties. nih.gov

Studies have reported the successful synthesis of quinazolinone derivatives with broad-spectrum antifungal effects. For example, certain furo[2,3-f]quinazolin-5-ols showed promising activity against all tested fungi, marking them as potential leads for new antifungal drug development. nih.gov Similarly, a 1,2,4-triazolo[1,5-a]quinazolinone compound was found to be a good inhibitor against Aspergillus niger, with activity comparable to the standard drug fluconazole. nih.gov In another study, quinoline (B57606) derivatives linked to a chalcone moiety, when combined with fluconazole, displayed potent activity against drug-resistant Candida albicans. nih.gov

The table below summarizes key research findings on the antifungal properties of these compounds.

Interactive Table: Antifungal Activity of Quinazoline Derivatives| Derivative Class/Compound | Fungal Strain | Activity/Measurement | Source |

|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Aspergillus niger | MIC: 15 mg/mL (Inhibition Zone: 28.57 mm) | nih.gov |

| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Candida albicans | MIC: 7.5 mg/mL | nih.gov |

| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Aspergillus flavus | MIC: 15 mg/mL | nih.gov |

| Imidazo[1,2-c]quinazoline (8ga, 8gc, 8gd) | Aspergillus niger, Candida albicans | MIC: 8–16 μg/mL | acs.org |

| N-hexyl substituted isatin-quinazoline | Various fungi | Active against screened species | nih.gov |

| Quinoline-Chalcone (PK-10) + Fluconazole | FLC-resistant C. albicans | Potent synergistic antifungal activity | nih.gov |

Antiviral Activity

The structural framework of quinazoline is a fertile ground for the development of novel antiviral agents. nih.gov Derivatives have shown inhibitory activity against a wide range of DNA and RNA viruses, including Zika virus (ZIKV), Dengue virus (DENV), human cytomegalovirus (HCMV), and various influenza strains. nih.govelsevierpure.comacs.orgnih.gov The synthesis of many of these potent antiviral compounds involves the use of 4-chloroquinazoline intermediates, which are subsequently modified to create the final active molecules. nih.gov

For instance, a series of 4-thioquinazoline derivatives containing a chalcone moiety, synthesized from a 4-chloroquinazoline precursor, exhibited potent activity against the Tobacco Mosaic Virus (TMV), with some compounds proving superior to the commercial agent Ribavirin. nih.gov Other research identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of ZIKV and DENV replication, with some analogues showing efficacy at nanomolar concentrations (EC₅₀ as low as 86 nM) without significant cytotoxicity. nih.govacs.org Furthermore, novel 2,4-disubstituted quinazoline derivatives have been developed that show strong activity against the H1N1 influenza A virus. nih.gov

Key data from antiviral studies are presented in the table below.

Interactive Table: Antiviral Activity of Quinazoline Derivatives| Derivative/Compound | Virus | Activity/Measurement | Source |

|---|---|---|---|

| 2,3,6-Trisubstituted Quinazolinone (Compound 27) | Zika Virus (ZIKV) | EC₅₀: 180 nM (Vero cells) | nih.govacs.org |

| 2,3,6-Trisubstituted Quinazolinone (Compound 47) | Zika Virus (ZIKV) | EC₅₀: 210 nM (Vero cells) | nih.govacs.org |

| 2,4-Disubstituted Quinazoline (Compound 10a5) | Influenza A/WSN/33 (H1N1) | IC₅₀: 3.70 ± 0.82 μM | nih.gov |

| 2,4-Disubstituted Quinazoline (Compound 17a) | Influenza A/WSN/33 (H1N1) | IC₅₀: 4.19 ± 0.43 μM | nih.gov |

| 4-Thioquinazoline-Chalcone (Compound M₂) | Tobacco Mosaic Virus (TMV) | EC₅₀: 138.1 μg/mL | nih.gov |

| Quinazoline (Vi7392, Vi7453) | Human Cytomegalovirus (HCMV) | Highly active against lab and clinical strains | elsevierpure.com |

| 2,4-Diaminoquinazoline (DCR 137) | Chikungunya Virus (CHIKV) | Potent inhibition of viral replication | mdpi.com |

Inhibition of Biofilm Formation

Bacterial biofilms contribute significantly to antibiotic resistance and chronic infections, making biofilm inhibitors a critical area of research. rsc.org Quinazoline derivatives have been identified as effective agents in preventing the formation of these resilient bacterial communities. rsc.orgnih.gov Studies have explored libraries of quinazoline compounds, leading to the discovery of derivatives capable of disrupting biofilm formation in various pathogens. rsc.org For example, research on 2-aminoquinazoline (B112073) (2-AQ) scaffolds resulted in the identification of compounds with anti-biofilm activity against Mycobacterium smegmatis. rsc.org Other work has shown that certain quinazoline derivatives can inhibit biofilm formation in Candida species and the quorum-sensing regulated bacterium Pseudomonas aeruginosa. nih.govresearchgate.net

Other Therapeutic and Biological Research Areas

Alpha 1-Adrenoceptor Antagonism

The quinazoline ring is a well-established pharmacophore for alpha-1 adrenoceptor antagonists. nih.govyoutube.com Drugs like Prazosin, Doxazosin (B1670899), and Terazosin, which all feature this chemical core, are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). nih.govyoutube.com The 4-amino group on the quinazoline ring is considered essential for binding to the alpha-1 receptors and for the antagonist activity. youtube.com Interestingly, research has shown that the apoptotic effects of quinazoline-based antagonists like doxazosin on prostate cancer cells are independent of their alpha-1 adrenoceptor blocking action, suggesting additional therapeutic mechanisms. nih.gov

Anti-inflammatory Properties

Quinazoline and quinazolinone derivatives represent a significant class of compounds with potent anti-inflammatory activity. nih.govnih.gov Numerous studies have focused on synthesizing and evaluating novel derivatives for their ability to modulate inflammatory pathways. mdpi.commdpi.comnih.gov Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on the quinazolinone structure. mdpi.comencyclopedia.pub

Research into the structure-activity relationship (SAR) has provided insights into designing more effective anti-inflammatory agents. A study on quinazoline-4(3H)-one-2-carbothioamide derivatives found that compounds with a thioamide group and specific halogen substituents on an attached phenyl ring exhibited potent inhibition of nitric oxide (NO) production in macrophage cells, a key marker of inflammation. rsc.org Some of these compounds were significantly more potent than the standard drug dexamethasone. rsc.org Another study identified pyrazolo[1,5-a]quinazoline derivatives as inhibitors of NF-κB transcriptional activity, a critical pathway in inflammatory responses. mdpi.com

The table below highlights some of the anti-inflammatory findings.

Interactive Table: Anti-inflammatory Activity of Quinazoline Derivatives| Derivative Class/Compound | Target/Assay | Activity/Measurement | Source |

|---|---|---|---|

| Quinazolinone-2-carbothioamide (8k) | NO Production Inhibition (RAW 264.7 cells) | IC₅₀: 1.12 μM | rsc.org |

| Quinazolinone-2-carbothioamide (8d) | NO Production Inhibition (RAW 264.7 cells) | IC₅₀: 2.99 μM | rsc.org |

| Quinazolinone-2-carbothioamide (8g) | NO Production Inhibition (RAW 264.7 cells) | IC₅₀: 3.27 μM | rsc.org |

| Pyrazolo[1,5-a]quinazoline (13i) | NF-κB Inhibition (THP-1Blue cells) | IC₅₀ < 50 µM | mdpi.com |

| Pyrazolo[1,5-a]quinazoline (16) | NF-κB Inhibition (THP-1Blue cells) | IC₅₀ < 50 µM | mdpi.com |

| 4-Anilinofuro[2,3-b]quinoline (6a) | Mast Cell Degranulation | IC₅₀: 6.5 μM | nih.gov |

| 4-Anilinofuro[2,3-b]quinoline (6a) | Neutrophil Degranulation | IC₅₀: 11.6 μM | nih.gov |

Anticonvulsant Effects

A thorough review of scientific literature and research databases reveals no specific studies investigating the anticonvulsant effects of this compound. While the broader class of quinazoline derivatives has been a subject of interest in anticonvulsant research researchgate.netnih.govmdpi.com, data pertaining exclusively to the anticonvulsant properties of this compound is not available in published research.

Antioxidant Activity and Oxidative Stress Modulation

There are no specific research findings or publications dedicated to the antioxidant activity or the modulation of oxidative stress by this compound. Studies on the antioxidant potential within this chemical family have focused on other quinazoline derivatives, and as such, no data can be presented for the subject compound.

Antimalarial Research

Comprehensive searches of antimalarial research literature indicate that this compound has not been a specific subject of investigation. The quest for new antimalarial agents has led to the study of various quinoline and quinazoline scaffolds mdpi.com, but specific data on the efficacy or research status of this compound in this context is absent from the available scientific record.

Modulation of Enzyme Activity (e.g., Nitric Oxide Synthases, Aldosterone Synthase, Methionyl-tRNA Synthetase)

There is no available scientific literature detailing the modulation of enzyme activity, including but not limited to Nitric Oxide Synthases, Aldosterone Synthase, or Methionyl-tRNA Synthetase, by this compound. Research on enzyme modulation by quinazoline-related structures has been documented for other derivatives mdpi.com, but not for this specific compound.

Molecular Mechanisms of Action and Target Identification

Enzyme Inhibition and Receptor Binding Studies

No dedicated studies on the enzyme inhibition or receptor binding profiles of this compound are present in the current scientific literature. The compound is commercially available and may be used as a chemical intermediate in the synthesis of more complex molecules that are then evaluated for such properties nih.govnih.gov. However, research focusing solely on the inhibitory or binding characteristics of this compound itself has not been published.

Interactions with Nucleic Acids (e.g., DNA)

There is a lack of published research specifically investigating the interactions of this compound with nucleic acids such as DNA. While related quinazoline structures have been explored as DNA-binding agents, no such studies have been reported for this particular molecule.

Molecular Docking and Ligand-Protein Interaction Analyses

Extensive literature searches for molecular docking and ligand-protein interaction analyses specifically focused on This compound did not yield dedicated research findings. The available scientific data primarily concentrates on broader classes of quinazoline derivatives or structurally related analogues.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a ligand, such as a quinazoline derivative, might interact with a biological target, typically a protein or enzyme. The analysis of these interactions, known as ligand-protein interaction analysis, provides insights into the binding mode and affinity of the compound.

In studies involving various quinazoline derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, research on different quinazolinone and anilinoquinazoline (B1252766) compounds has utilized docking to explore their binding within the active sites of enzymes like DNA gyrase, carbonic anhydrase, and various kinases. nih.govfrontiersin.orgnih.gov These in silico studies typically identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the quinazoline scaffold, which are crucial for their inhibitory activity. nih.govekb.eg

However, without specific studies on this compound, it is not possible to provide detailed research findings, binding energy data, or specific amino acid interactions for this particular compound. The creation of data tables detailing these specific interactions is therefore not feasible based on the currently available public research.

Theoretical and Computational Chemistry Studies of Quinazoline Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules at the atomic level. These methods provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and effective method for studying quinazoline (B50416) systems due to its balance of computational cost and accuracy. DFT calculations are widely used to predict the optimized geometry, spectroscopic properties, and electronic characteristics of these molecules.

For instance, the optimized bond distances and angles of quinazolinone derivatives have been calculated using DFT methods, showing good agreement with experimental X-ray diffraction data. nih.gov Such studies often employ basis sets like 6-311+G** to ensure a high level of theoretical accuracy. researchgate.net The choice of solvent in these calculations can also be critical, as the medium can influence the stability and structure of the molecule. nih.gov

Ab Initio Quantum Chemical Methods

Ab initio quantum chemical methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying molecular systems. Methods such as Hartree-Fock (HF) are often used alongside DFT to provide a comparative analysis of the electronic structure. researchgate.net

These methods are particularly useful for obtaining highly accurate wave functions and energies. For complex systems, however, ab initio methods can be computationally demanding. In the context of quinazoline derivatives, ab initio calculations can be employed to validate the results obtained from DFT and to provide a deeper understanding of electron correlation effects. researchgate.net

Analysis of Electronic Structure and Charge Distribution

The electronic properties of a molecule, such as the distribution of electron density, are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

For the related compound 4-chloroquinazoline (B184009) , the HOMO and LUMO energies have been calculated, providing an energy gap that indicates its relative stability. researchgate.net While specific values for 4-Chloroquinazoline-2-carbonitrile are not available, it is expected that the cyano group at the 2-position would influence the electronic properties, likely by withdrawing electron density and affecting the HOMO and LUMO energy levels.

Mulliken charge analysis is another important tool used to quantify the partial atomic charges within a molecule, offering insights into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. nih.gov For quinazoline derivatives, this analysis can reveal how different substituents alter the charge distribution across the heterocyclic ring system.

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical stability. |

| Mulliken Charge | A method for estimating partial atomic charges in a molecule. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for exploring the conformational landscape and dynamic behavior of molecules over time. These methods are particularly valuable for understanding how molecules like this compound might behave in a biological or material context.

Classical Molecular Dynamics for Conformational Analysis and Stability

Classical molecular dynamics (MD) simulations use Newton's laws of motion to simulate the movement of atoms and molecules over a specific period. This approach is instrumental in performing conformational analysis to identify stable low-energy structures and to understand the flexibility of the molecule. nih.gov

For quinazoline derivatives, MD simulations have been used to study their interactions with biological targets, such as enzymes. researchgate.net These simulations can reveal the stability of the compound within a binding site and highlight key intermolecular interactions like hydrogen bonds. The root mean square deviation (RMSD) of atomic positions during a simulation is often monitored to assess the stability of the system. researchgate.net

Ab Initio Molecular Dynamics for Reaction Mechanisms

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations to describe the forces between atoms. This method is particularly suited for studying chemical reactions, as it can explicitly model the breaking and forming of chemical bonds. aps.orgnih.gov

Computational Prediction of Reactivity and Selectivity

Computational models allow chemists to predict how and where a molecule is likely to react, guiding synthetic efforts and saving significant time and resources in the laboratory.

The reactivity of the quinazoline scaffold is complex due to the presence of two nitrogen atoms in the pyrimidine (B1678525) ring, which influences the electron distribution across the entire bicyclic system. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to predict the most likely sites for electrophilic or nucleophilic attack.

Key computational descriptors used to predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For quinazoline systems, the distribution of these orbitals across the ring atoms highlights regions susceptible to attack. DFT calculations can map these orbitals, showing, for instance, that the LUMO is often distributed over the pyrimidine ring, indicating its susceptibility to nucleophilic attack. researchgate.netnih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For quinazoline derivatives, MEP plots often show negative potential around the nitrogen atoms and positive potential on the hydrogen atoms and specific carbon atoms, guiding the prediction of interaction sites. researchgate.net

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, or radical attack. By calculating Fukui indices, researchers can rank the atoms in the quinazoline ring in order of their reactivity, predicting the regioselectivity of a given reaction. researchgate.net

For the quinazoline ring, electrophilic substitution is generally predicted to occur on the benzene (B151609) ring, with positions 6 and 8 being the most favored, while the pyrimidine ring is more susceptible to nucleophilic substitution, particularly at positions 4 and 2. nih.govnih.gov The presence of a chloro group at C4 and a carbonitrile group at C2, as in this compound, significantly influences this reactivity. The chlorine atom at C4 is a good leaving group, making this position a primary site for nucleophilic aromatic substitution (SNAr) reactions. nih.gov Computational models can precisely quantify the activation barriers for substitution at different positions, confirming the high reactivity of the C4 position. nih.gov

Table 1: Predicted Reactivity Parameters for a Quinazoline Derivative

| Computational Method | Parameter | Prediction for Quinazoline System | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO Gap | A smaller energy gap indicates higher reactivity. Calculated gaps help compare the kinetic stability of different derivatives. | nih.gov |

| MEP Analysis | Electrostatic Potential | Negative potential (electron-rich) is concentrated around N1 and N3; Positive potential (electron-poor) is often found at C2 and C4. | researchgate.net |

| Fukui Functions | Reactivity Indices | Predicts C4 and C2 as primary sites for nucleophilic attack and C6/C8 for electrophilic attack. | researchgate.net |

Computational chemistry can distinguish between products that are formed fastest (kinetic products) and those that are most stable (thermodynamic products). wikipedia.orgjackwestin.comlibretexts.orglibretexts.org This is achieved by calculating the potential energy surface for a reaction, which maps the energy of the system as it transforms from reactants to products through a high-energy transition state.

Kinetic Control: The height of the activation energy barrier (Ea) determines the reaction rate. A lower barrier means a faster reaction. In many quinazoline reactions, the kinetically favored product is the one that forms through the lowest energy transition state, often dictated by the proximity of the reacting species. jackwestin.comlibretexts.org

Thermodynamic Control: The relative stability of the final products is determined by their Gibbs free energy (ΔG). The product with the lowest energy is the most stable and will be the major product if the reaction is reversible and allowed to reach equilibrium. wikipedia.orglibretexts.org

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide experimental data on the thermal stability and decomposition of quinazoline derivatives. tainstruments.comyoutube.comnih.gov These experiments can determine parameters such as decomposition temperature and heat of reaction. Computational methods can then be used to model these decomposition pathways, calculating the activation energies and thermodynamic parameters associated with the process, which often involves multiple steps. nih.gov For example, studies on pyrazolo-quinazoline derivatives have used TGA to determine kinetic parameters like activation energy and the order of the degradation reaction. nih.gov

Table 2: Kinetic and Thermodynamic Parameters from Thermal Analysis of Quinazoline Derivatives

| Compound Type | Method | Parameter | Typical Value | Reference |

|---|---|---|---|---|

| Pyrazolo-quinazoline | TGA | Activation Energy (Ea) | Varies with substitution | nih.gov |

| Pyrazolo-quinazoline | TGA | Order of Reaction (n) | ~0.8 | nih.gov |

| Energetic Materials | DSC/TG | Self-Accelerating Decomposition Temp. (TASDT) | 226.33 °C | nih.gov |

| Energetic Materials | DSC/TG | Critical Temp. of Thermal Explosion (Tb) | 249.03 °C | nih.gov |

Applications in Rational Drug Design and Discovery

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, particularly anticancer agents like Gefitinib (B1684475) and Erlotinib. nih.govnih.govnih.gov Computational chemistry is a cornerstone of the rational design process for these drugs. patsnap.comopenmedicinalchemistryjournal.comgoogle.com

In silico (computer-based) methods allow for the rapid screening of vast chemical libraries to identify promising drug candidates. openmedicinalchemistryjournal.com

Virtual Screening: This process involves docking millions of virtual compounds into the 3D structure of a biological target (e.g., an enzyme's active site). The compounds are then scored based on their predicted binding affinity. openmedicinalchemistryjournal.com For targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers, virtual screening has been used to identify novel quinazoline-based inhibitors. frontiersin.org

Scaffold Hopping: This is a powerful technique used to discover new core structures (scaffolds) that maintain the biological activity of a known active compound but have a different chemical backbone. nih.govtandfonline.com Starting from a known inhibitor, computational algorithms search for new scaffolds that can present the key interacting functional groups in the same spatial orientation. A focused scaffold hopping approach on the quinoline (B57606) core, for example, successfully identified the quinazoline core as a superior scaffold for developing inhibitors of the NorA efflux pump in S. aureus. nih.gov This allows for the exploration of new chemical space and the potential to overcome issues like poor pharmacokinetic properties or existing patents. nih.govresearchgate.net

Once potential drug candidates are identified, computational tools are used to understand how they interact with their biological targets at an atomic level. nih.gov

Molecular Docking: This is the most common technique used to predict the binding pose and affinity of a ligand within the active site of a protein. patsnap.com For quinazoline-based EGFR inhibitors, docking studies consistently show a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the kinase. nih.gov The 4-anilino substituent, common in these inhibitors, occupies a hydrophobic pocket. nih.gov Docking scores (measured in kcal/mol) provide an estimate of binding affinity, helping to prioritize compounds for synthesis and testing. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations offer a dynamic view of the ligand-protein complex over time (typically nanoseconds to microseconds). patsnap.comnih.gov MD simulations can confirm the stability of the binding pose predicted by docking, reveal the role of water molecules in the binding site, and provide a more accurate calculation of binding free energies (e.g., using MM/GBSA methods). frontiersin.orgnih.govnih.gov Studies on quinazoline inhibitors of EGFR have used MD simulations to demonstrate the stability of key hydrogen bonds and hydrophobic interactions over time, providing a strong rationale for the observed inhibitory activity. frontiersin.orgnih.govnih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govrsc.org By developing 3D-QSAR models like CoMFA and CoMSIA, researchers can generate contour maps that visualize which regions of a molecule should be modified (e.g., to be more bulky, electron-donating, or hydrophobic) to enhance its activity. frontiersin.orgrsc.org These models are powerful predictive tools that guide the optimization of lead compounds. acs.org

Table 3: Example of Molecular Docking Results for Quinazoline Derivatives

| Target Protein | PDB Code | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| EGFR (WT) | 4ZAU | Compound 17 | -9.5 | Met793, Leu718, Val726 | nih.gov |

| EGFR (Mutant) | - | Erlotinib Analogue 22a | - | Stable H-bond with Met793 | nih.gov |

| MMP-13 | - | Designed Compound D8 | - | Ser250, Gly248 | nih.gov |

| AKT1 | - | Compound 2 | -7.9 | TRP191 (π–π stacking) | nih.gov |

Applications in Materials Science and Emerging Technologies

Design of Organic Electronic and Optical Materials

The quinazoline (B50416) scaffold, readily accessible from precursors like 4-chloroquinazoline-2-carbonitrile, is a key component in the design of novel organic electronic and optical materials. Its electron-withdrawing nature and rigid structure can be tailored to create materials with specific photophysical and electronic properties.

The development of advanced π-conjugated chromophores is crucial for applications in organic electronics. While direct synthesis from this compound is not extensively documented in publicly available research, the functionalization of the quinazoline core is a known strategy for creating push-pull chromophores. For instance, a series of push-pull compounds based on a 4-phenylquinazoline (B11897094) scaffold have been designed and synthesized. researchgate.net These chromophores exhibit intense fluorescence in both solution and solid states, with their emission properties being sensitive to environmental stimuli such as solvent polarity and protonation. researchgate.net

The general synthetic approach to such chromophores often involves the strategic introduction of electron-donating and electron-withdrawing groups to the quinazoline core to modulate the intramolecular charge transfer (ICT) characteristics, which govern the material's color and emission properties. The chloro and cyano groups on this compound provide versatile handles for such modifications through various cross-coupling and nucleophilic substitution reactions.

Quinazoline derivatives have emerged as promising materials for use in organic light-emitting diodes (OLEDs), serving as both emitters and host materials. The electron-deficient nature of the quinazoline ring makes it a suitable building block for electron-transporting or ambipolar host materials, as well as for the acceptor part of thermally activated delayed fluorescence (TADF) emitters.

Although specific OLEDs built using derivatives of this compound are not explicitly detailed in the surveyed literature, the broader class of quinazoline-based materials has shown significant promise. For example, the use of a solution film-forming method can be employed to create the light-emitting layer in an OLED device, which can include various organic luminescent materials. google.com The general preparation of OLEDs involves sequential deposition of an anode, a hole transport layer, a light-emitting layer, an electron transport layer, and a cathode. google.comwisc.edu The performance of these devices is highly dependent on the chemical structure and properties of the organic materials used.

The potential of this compound in this field lies in its ability to serve as a starting point for the synthesis of more complex quinazoline derivatives with tailored electronic and photophysical properties suitable for OLED applications.

Fluorescent Probes and Chemical Sensors

The development of fluorescent probes and chemical sensors is a rapidly growing area of research, with applications ranging from environmental monitoring to medical diagnostics. Quinazoline and quinazolinone derivatives have been successfully employed in the design of such sensors due to their inherent fluorescence and the ability to modulate their photophysical properties upon interaction with specific analytes.

While direct synthetic routes from this compound to fluorescent probes are not prominently featured in the reviewed literature, the functionalization of the quinazoline core is a well-established strategy. For example, quinoline-based hydrazone derivatives have been synthesized and shown to act as chemosensors. mdpi.com The design of these sensors often follows an ionophore-bridge-fluorophore approach, where the quinoline (B57606) or quinazoline unit can act as part of the fluorophore or be modified to include a specific ionophore. epstem.net

The reactivity of the chlorine atom in this compound allows for the straightforward introduction of various recognition moieties (ionophores) that can selectively bind to target analytes, such as metal ions or biologically important molecules. The cyano group can also be transformed into other functional groups to further tune the sensor's properties. This makes this compound a promising, though not yet widely exploited, platform for the development of novel fluorescent probes and chemical sensors.

Radiolabeled Quinazolines as Advanced Imaging Agents (e.g., Positron Emission Tomography)

One of the most significant and well-documented applications of chloro-quinazoline derivatives is in the development of radiolabeled imaging agents for positron emission tomography (PET). PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. The development of specific PET tracers is crucial for diagnosing and monitoring various diseases, including cancer.

Quinazoline derivatives have been extensively investigated as inhibitors of various kinases, such as the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. Radiolabeling these quinazoline-based inhibitors allows for the in-vivo imaging of EGFR expression, which can aid in cancer diagnosis and therapy selection.

Several studies have reported the synthesis and evaluation of radiolabeled quinazoline derivatives for PET imaging. For instance, 18F-labeled quinazoline derivatives have been synthesized and evaluated for tumor imaging. mdpi.com In one study, several quinazoline derivatives were developed as mitochondrial complex I inhibitors, and their 18F-labeled analog showed high and rapid heart uptake in rats, demonstrating its potential for myocardial perfusion imaging. sigmaaldrich.com

The synthesis of these radiotracers often involves the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the quinazoline scaffold. The presence of a chlorine atom, as in this compound, provides a reactive site for nucleophilic substitution reactions, which can be utilized for the introduction of the radioisotope or a prosthetic group containing the radioisotope.

Table 1: Examples of Radiolabeled Quinazoline Derivatives for PET Imaging

| Radiotracer Name/Type | Target | Radionuclide | Key Findings | Reference |

| [¹⁸F]4 | Mitochondrial Complex I | ¹⁸F | High and rapid heart uptake in rats, clear delineation of myocardium. | sigmaaldrich.com |

| [¹⁸F]I, [¹⁸F]II, [¹⁸F]III, [¹⁸F]IV | EGFR-TK | ¹⁸F | Good cellular uptake in HepG2 cells, fast blood clearance in mice. | mdpi.com |

| [¹²⁵I]PYK | EGFR mutations | ¹²⁵I | Uptake correlated with radiation effects in NSCLC cells. | researchgate.net |

| ¹¹C-labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides | EGFR | ¹¹C | High potency towards EGFR, potential for imaging EGFR-positive tumors. |

These examples underscore the importance of chloro-quinazoline precursors in the synthesis of advanced PET imaging agents. The ability to non-invasively monitor the expression and activity of key biological targets like EGFR provides invaluable information for personalized medicine.

Q & A

Q. What are the standard synthetic routes for 4-Chloroquinazoline-2-carbonitrile, and how are reaction conditions optimized?

The synthesis of this compound typically involves chlorination of a precursor using phosphorus oxychloride (POCl₃) in acetonitrile, with lutidine as a base to neutralize HCl byproducts. For example, heating 4-hydroxyquinazoline-2-carbonitrile with POCl₃ (13 equivalents) and lutidine (0.7 equivalents) at 90°C for 12 hours yields the chlorinated product. Post-reaction purification includes hydrolysis with ice, filtration, and recrystallization in hot ethyl acetate with activated charcoal to remove impurities . Optimization focuses on reagent ratios (excess POCl₃ ensures complete conversion) and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and nitrile/chlorine substituents. Mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns. Infrared (IR) spectroscopy identifies the nitrile group (C≡N stretch ~2200 cm⁻¹) and aromatic C-Cl bonds. X-ray crystallography may resolve ambiguities in molecular geometry, as demonstrated for structurally similar compounds like 2-[(4-Chlorobenzylidene)amino]-benzothiophene derivatives .

Q. What are the primary biological targets of 4-Chloroquinazoline derivatives?

Quinazoline derivatives are investigated for kinase inhibition (e.g., EGFR, VEGFR) and anticancer activity. The nitrile group enhances binding affinity by forming hydrogen bonds with catalytic lysine residues in enzyme active sites. For example, analogous compounds like 2-(4-chlorophenyl)oxazole-4-carbonitriles show activity against cancer cell lines via tubulin polymerization inhibition . Target validation often involves enzymatic assays (e.g., IC₅₀ determination) and molecular docking to predict binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between predicted and observed NMR/IR data may arise from tautomerism, polymorphism, or solvent effects. For example, unexpected splitting in aromatic proton signals could indicate rotational isomerism. To resolve this, variable-temperature NMR or X-ray crystallography (as in ) can confirm the dominant conformation. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while computational tools (e.g., DFT calculations) simulate spectra for comparison .

Q. What strategies improve yield in large-scale synthesis of this compound?

Scaling up requires addressing exothermic reactions (POCl₃ addition) and byproduct management. A stepwise addition of POCl₃ under controlled cooling prevents thermal runaway. Refluxing in acetonitrile enhances solubility, while lutidine traps HCl efficiently. Post-synthesis, fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) improves purity. For industrial applications, continuous flow reactors may reduce batch variability and improve safety .

Q. How do structural modifications of this compound influence its bioactivity?

Substituent effects are studied via structure-activity relationship (SAR) models. For instance:

- Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity, improving kinase inhibition.

- Bulkier substituents at the quinazoline 4-position may sterically hinder target binding. Computational methods (e.g., molecular dynamics simulations) predict binding free energy (ΔG) changes. Experimental validation includes synthesizing analogs (e.g., 4-fluoro or 4-bromo derivatives) and testing cytotoxicity against HeLa or MCF-7 cell lines .

Q. What advanced techniques are used to analyze reaction intermediates during synthesis?

Real-time monitoring via in-situ IR or Raman spectroscopy identifies transient intermediates (e.g., oxazolinium ions). Liquid chromatography-mass spectrometry (LC-MS) tracks reaction progress, while X-ray photoelectron spectroscopy (XPS) confirms chlorine incorporation. For example, in analogous oxazole syntheses, intermediates like enamines or nitrile oxides are isolated via flash chromatography and characterized .

Methodological Considerations

- Handling Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and replicate experiments under controlled conditions .

- Optimization Frameworks : Design of Experiments (DoE) models (e.g., response surface methodology) systematically vary temperature, solvent, and stoichiometry to maximize yield .

- Bioactivity Profiling : Combine in vitro assays (e.g., MTT for cytotoxicity) with in silico docking (AutoDock Vina) to prioritize compounds for further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.